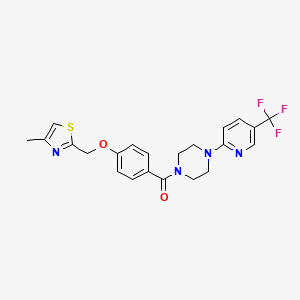

(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The exploration of complex organic molecules, especially those involving heterocyclic components like thiazol, pyridin, and piperazin rings, plays a crucial role in the development of new materials and pharmaceuticals. These compounds often exhibit unique physical and chemical properties due to the presence of multiple functional groups and heteroatoms, influencing their reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of compounds closely related to the mentioned molecule involves multi-step chemical reactions, starting from simple precursors to more complex structures. Techniques such as the one-spot three-component reaction provide an efficient pathway to synthesize novel pyridine derivatives, demonstrating the capability of constructing intricate molecules from basic building blocks in a single reaction environment (Wu Feng, 2011).

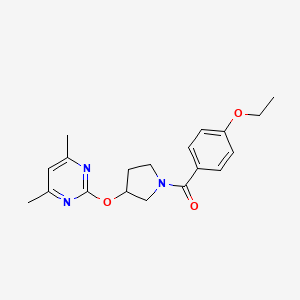

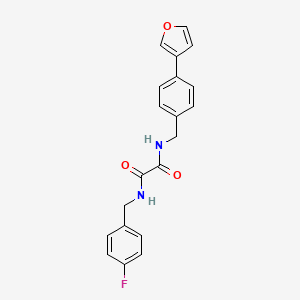

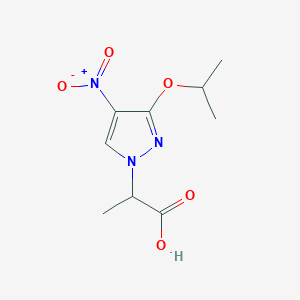

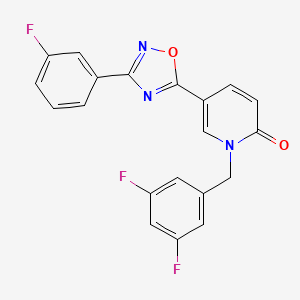

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods reveal the spatial arrangement of atoms, molecular conformations, and functional groups, providing insights into the molecule's geometric and electronic properties. For example, studies on similar structures have shown how the piperidine ring adopts specific conformations, influencing the overall molecular geometry and intermolecular interactions (C. S. Karthik et al., 2021).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds similar in structure, particularly those involving substituted benzothiazoles and pyridine derivatives, have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were prepared and showed variable and modest activity against investigated strains of bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiviral Activity

Compounds incorporating elements of the specified compound's structure, such as 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives, have been synthesized and assessed for antiviral activity. These compounds showed potential efficacy against viruses, suggesting the compound could have applications in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Tubulin Polymerization Inhibition

N-Heterocyclic compounds derived from phenoxazine and phenothiazine, including those with piperazinyl methanone moieties, have been identified as potent inhibitors of tubulin polymerization. This suggests potential applications in cancer research, particularly in the development of chemotherapeutic agents that target microtubule dynamics (Prinz et al., 2017).

Sodium Channel Blockade and Anticonvulsant Properties

Derivatives of triazine and pyrrolidinyl methanone have been synthesized and shown to block sodium channels and exhibit anticonvulsant properties. This indicates the potential for compounds with similar structures to be used in the development of treatments for neurological disorders, such as epilepsy (Malik & Khan, 2014).

PPAR Agonism

An efficient synthesis of a potent PPARpan agonist, incorporating a piperazinyl methanone structure similar to the compound , indicates potential applications in metabolic disease research, such as diabetes and obesity (Guo et al., 2006).

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound contains an imidazole ring and a thiazole ring , both of which are found in many biologically active compounds.

Mode of Action

Compounds containing imidazole and thiazole rings are known to interact with various biological targets and exhibit a broad range of chemical and biological properties .

Biochemical Pathways

Imidazole and thiazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific pathways affected by this compound would depend on its specific targets, which are currently unknown.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , and thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Compounds containing imidazole and thiazole rings are known to exhibit a broad range of biological activities .

Eigenschaften

IUPAC Name |

[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O2S/c1-15-14-32-20(27-15)13-31-18-5-2-16(3-6-18)21(30)29-10-8-28(9-11-29)19-7-4-17(12-26-19)22(23,24)25/h2-7,12,14H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLDXIIUQDAVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)

![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)